![molecular formula C20H22N4O3S B287612 ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)
ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound may also inhibit the growth of insects and pests by disrupting their nervous system.
Biochemical and Physiological Effects:
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and disrupt the nervous system of insects and pests. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been shown to have potential applications in various fields. However, the compound is still in the early stages of research, and further studies are needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the research of ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate. The compound has potential applications in the fields of cancer research and pest control. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications. Additionally, studies are needed to determine the toxicity and safety of the compound in humans and the environment.
Synthesemethoden
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is synthesized using a specific method. The synthesis involves the reaction of 3,4-dimethylphenol with methylthioacetic acid to form 3,4-dimethylphenyl methyl sulfide. The resulting compound is then reacted with 2-chloro-6-(pyrimidin-4-yl)pyridine to form 6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl) methyl sulfide. The final step involves the reaction of the previous compound with ethyl 2-cyano-3,3-dimethylacrylate to form ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields. The compound has been found to have potential anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential use as a pesticide and insecticide due to its ability to inhibit the growth of certain insects and pests.
Eigenschaften
Produktname |
ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate |
---|---|
Molekularformel |
C20H22N4O3S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
ethyl 1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O3S/c1-6-26-19(25)16-11-21-24(14(16)4)17-10-18(23-20(22-17)28-5)27-15-8-7-12(2)13(3)9-15/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
LBAJHZNBNUASFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.